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Compound of Interest |

Compound Name: (S)-Bufuralol
CAS No.: 64100-62-5
Cat. No.: B13413641
Get Quote
. J

Bufuralol is a non-selective -adrenoceptor antagonist that also exhibits partial agonist activity.
[1][2][3] Structurally, it belongs to the benzofuran-2-ethanolamine class of compounds.[1]
Beyond its therapeutic potential in treating hypertension, bufuralol has become a cornerstone
probe substrate for phenotyping the activity of the cytochrome P450 enzyme CYP2D6, a key
player in the metabolism of approximately 25% of clinically used drugs.[2][3][4]

The pharmacological and metabolic profiles of bufuralol are intrinsically linked to its
stereochemistry. The molecule possesses a single chiral center, giving rise to two non-
superimposable mirror images, or enantiomers: (S)-Bufuralol and (R)-Bufuralol. The [3-
adrenergic blocking activity, the primary therapeutic action, resides almost exclusively in the
(S)-enantiomer, which is reported to be up to 100 times more potent than its (R)-counterpart.[1]
[4] This profound difference underscores the necessity of stereospecific understanding and
control in its development and application, a core principle mandated by regulatory bodies like
the FDA for all chiral drugs.[5]

Elucidation of the Core Chemical Structure

A thorough understanding of (S)-Bufuralol begins with its fundamental chemical identity.
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IUPAC Name: 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol[2][6] Molecular Formula:
C16H23NO2[2][6][7] Molecular Weight: 261.37 g/mol [8]

The molecule is composed of two primary moieties: a substituted benzofuran ring system and
an ethanolamine side chain. The benzofuran core provides the lipophilic character necessary
for receptor interaction, while the ethanolamine side chain, common to many [3-blockers, is
crucial for binding to the [3-adrenergic receptor.

Key Chemical and Physical Properties

Property Value Source
CAS Number (Racemate) 54340-62-4 [2][6]
CAS Number ((S)-Enantiomer

57704-10-6 [9][10]
HCI)
CAS Number ((R)-Enantiomer

57704-11-7 [10]
HCI)
Appearance White to off-white solid [11][12]
Melting Point (HCI Salt) 143-146 °C [11][12]
Solubility (HCI Salt) Soluble in water and methanol [12]
UV/Vis Amax 209, 248 nm [13]

Structural Visualization

The 2D structure of bufuralol is depicted below, highlighting the core components.

Caption: 2D chemical structure of Bufuralol.

Stereochemistry: The Determinant of Activity

The biological activity of bufuralol is dictated by the three-dimensional arrangement of atoms
around its single stereocenter.

The Chiral Center and Enantiomers
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The chiral center is the carbon atom in the ethanolamine side chain bonded to the hydroxyl
group (-OH), the benzofuran ring, a hydrogen atom, and the aminomethyl group. The
tetrahedral arrangement of these four different substituents allows for two distinct spatial
configurations, the (S) and (R) enantiomers.
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Caption: Relationship between Bufuralol racemate and its enantiomers.
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Assigning the (S) Configuration: Cahn-Ingold-Prelog
(CIP) Rules

The absolute configuration of the pharmacologically active enantiomer is designated as (S)

based on the Cahn-Ingold-Prelog (CIP) priority rules. The assignment is a systematic process:

« Identify the Stereocenter: The carbon atom bonded to the hydroxyl group.

Assign Priorities: The four groups attached to the stereocenter are ranked based on atomic
number.

[¢]

Priority 1: -OH (Oxygen, Z=8)

[e]

Priority 2: -C (of the benzofuran ring, attached to O, C, C)

o

Priority 3: -CH2NHC(CHs)s (Carbon, attached to N, H, H)

o

Priority 4: -H (Hydrogen, Z=1)

Orient the Molecule: The molecule is viewed with the lowest priority group (Hydrogen)
pointing away from the observer.

Determine Direction: The path from priority 1 - 2 - 3 is traced. For (S)-Bufuralol, this path
is in a counter-clockwise direction.

Stereoselectivity in Pharmacology and Metabolism

The precise 3D shape of each enantiomer dictates its interaction with chiral biological

macromolecules like receptors and enzymes, leading to different physiological effects.

Pharmacodynamics (Receptor Binding): The 3-adrenoceptor has a specific three-
dimensional binding pocket. The spatial arrangement of the hydroxyl and secondary amine
groups of (S)-Bufuralol allows for optimal, high-affinity binding, leading to potent receptor
antagonism. The (R)-enantiomer, being a poor geometric fit, exhibits significantly lower
binding affinity and thus minimal [3-blocking activity.[1][14]

Pharmacokinetics (Metabolism): The metabolism of bufuralol is also highly stereoselective.
While both enantiomers are substrates for CYP2D6, there are distinct preferences.
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o The primary metabolic pathway for the active (S)-enantiomer is aromatic hydroxylation.
[15]

o The less active (R)-enantiomer is preferentially metabolized via aliphatic hydroxylation at
the ethyl group, a reaction that can also be catalyzed by CYP2C19 in addition to CYP2D6.
[16] It also undergoes conjugation more readily than the (S)-isomer.[15]

o This differential metabolism can lead to different plasma concentrations and elimination
half-lives of the two enantiomers after administration of the racemate.[15]

Synthetic and Analytical Methodologies

The production of enantiomerically pure (S)-Bufuralol and its accurate quantification are
paramount for research and clinical applications. This requires specialized synthetic strategies
and analytical separation techniques.

Asymmetric Synthesis Overview

Obtaining a single enantiomer typically involves either resolving a racemic mixture or, more
efficiently, employing an asymmetric synthesis strategy. A common approach for 3-amino
alcohols like bufuralol is the enantioselective reduction of a corresponding a-haloketone
precursor.

Caption: High-level workflow for asymmetric synthesis of (S)-Bufuralol.

This workflow highlights a key step: the asymmetric reduction, which establishes the crucial
stereocenter early in the synthesis. The choice of chiral reducing agent, such as (-)-B-
chlorodiisopinocampheylborane ((-)-DIP-Chloride), is critical for achieving high enantiomeric
excess (e.e.).[17]

Protocol: Chiral HPLC Separation of Bufuralol
Enantiomers

For quality control and pharmacokinetic studies, resolving and quantifying the enantiomers
from a racemic mixture or a biological matrix is essential. High-Performance Liquid
Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard method.
[18]
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Objective: To achieve baseline separation of (S)-(-)-Bufuralol and (R)-(+)-Bufuralol for accurate
quantification.

Methodology:
e Instrumentation:

o A standard HPLC system equipped with a pump, autosampler, column oven, and UV
detector.

e Chiral Column:

o Vancomycin macrocyclic antibiotic-based CSP (e.g., Chirobiotic V, 250 x 4.6 mm, 5 pum).
[19]

o Causality: Macrocyclic antibiotic CSPs provide a complex 3D chiral environment with
multiple interaction points (hydrogen bonding, dipole-dipole, steric hindrance) that enable
differential binding of the two enantiomers.

o Mobile Phase:

o Polar lonic Mobile Phase (PIM) composed of Methanol / Glacial Acetic Acid / Triethylamine
(100 : 0.015: 0.010, v/viv).[19]

o Causality: The methanol acts as the primary eluent. The small amounts of acid (acetic
acid) and base (triethylamine) are crucial modifiers that protonate the analyte's amine and
interact with the stationary phase's silanol groups, respectively, sharpening peak shape
and improving resolution.

e Chromatographic Conditions:

[¢]

Flow Rate: 0.5 mL/min[19]

o

Column Temperature: Ambient or controlled (e.g., 25°C) for reproducibility.

[e]

Detection Wavelength: 254 nm[19][20]

(¢]

Injection Volume: 20 pL
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e Sample Preparation:

o Pharmaceuticals: Dissolve the formulation in the mobile phase, filter through a 0.45 um
syringe filter, and inject.

o Plasma: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate
the drug from matrix components. A typical LLE involves adjusting plasma pH to basic,
extracting with an organic solvent (e.g., chloroform), evaporating the solvent, and
reconstituting the residue in the mobile phase.[20]

o Data Analysis:
o Identify peaks based on the retention times of pure (S) and (R) standards.

o Quantify using a calibration curve constructed from standards of known concentrations.

Method Validation Data

The following table summarizes typical performance characteristics for the described HPLC
method for plasma samples.

Parameter Result Source

5 - 500 ng/mL for each

Linearity Range enantiomer [19][20]

Limit of Detection (LOD) 2 ng/mL [19][20]

Mean Extraction Efficiency 97 - 102% [19][20]

Within-day Precision (RSD) <10% [19][20]
Conclusion

(S)-Bufuralol is more than a simple (-blocker; it is a model compound for illustrating the
profound impact of stereochemistry on pharmacology and drug metabolism. Its structure,
centered around a benzofuran core and a chiral ethanolamine side chain, is precisely tuned for
its biological function. The (S) configuration at its single stereocenter is the definitive
determinant of its potent 3-adrenoceptor antagonism. The stark differences in activity and
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metabolic fate between the (S) and (R) enantiomers provide a compelling case study for the

principles of stereoselectivity in drug design and development. The robust analytical methods

developed for its chiral separation are critical tools that enable researchers to accurately probe

its behavior in biological systems, particularly in its vital role as a specific probe for CYP2D6

activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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